Methyl 2-bromo-4-chloro-6-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2-bromo-4-chloro-6-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-4-chloro-6-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

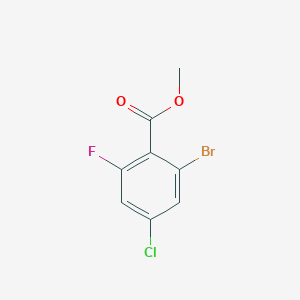

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDQAVDNSOHLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275466 | |

| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943975-33-5 | |

| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943975-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-4-chloro-6-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Substituted Halogenated Benzoates for Drug Discovery: A Case Study on Methyl 4-bromo-2-chloro-6-fluorobenzoate

Preamble: Navigating the Landscape of Polysubstituted Aromatic Intermediates

In the intricate world of pharmaceutical research and drug development, the precise architecture of molecular scaffolds is paramount. Polysubstituted benzene rings, particularly those adorned with a strategic arrangement of halogens, serve as versatile intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). These halogen atoms are not mere decorations; they are key players that modulate electronic properties, metabolic stability, and binding affinities of the final drug molecule.

This guide was initially intended to provide a comprehensive overview of Methyl 2-bromo-4-chloro-6-fluorobenzoate. However, a thorough review of the scientific literature and commercial databases indicates that this specific isomer is not widely documented or readily available. To provide a valuable and technically sound resource, this guide will instead focus on a closely related and commercially available isomer: Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS No. 1321613-02-8).[1] This compound, with its distinct substitution pattern, offers a relevant and insightful case study into the chemical properties, synthesis, and potential applications of this class of compounds. The principles and methodologies discussed herein are broadly applicable to other polysubstituted halogenated benzoates, providing a foundational understanding for researchers in the field.

Core Chemical Properties of Methyl 4-bromo-2-chloro-6-fluorobenzoate

Understanding the fundamental physicochemical properties of an intermediate is the bedrock of successful synthetic chemistry and process development. For Methyl 4-bromo-2-chloro-6-fluorobenzoate, these properties dictate its handling, reactivity, and purification strategies.

Structural and Physical Characteristics

The arrangement of the bromo, chloro, and fluoro substituents on the benzene ring, along with the methyl ester group, defines the molecule's steric and electronic nature.

| Property | Value | Source |

| CAS Number | 1321613-02-8 | [1] |

| Molecular Formula | C₈H₅BrClFO₂ | [2] |

| Molecular Weight | 267.48 g/mol | |

| Appearance | Colorless to Pale-yellow to Yellow-brown Solid or Liquid | |

| Storage Temperature | Sealed in dry, room temperature |

Note: Some physical properties like melting and boiling points are not consistently reported across suppliers and may vary with purity.

Spectroscopic Profile

While a complete set of spectral data for Methyl 4-bromo-2-chloro-6-fluorobenzoate is not publicly available, we can infer the expected spectroscopic signatures based on its structure and data from analogous compounds. Spectroscopic analysis is crucial for identity confirmation and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom and with each other. The methyl ester group will present as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The carbons attached to the halogens will exhibit characteristic shifts influenced by the electronegativity and anisotropic effects of the substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed, which are invaluable for confirming the presence of these halogens.

Synthesis and Reaction Chemistry

The synthesis of Methyl 4-bromo-2-chloro-6-fluorobenzoate typically involves the preparation of the corresponding carboxylic acid, followed by esterification. Understanding the nuances of these reactions is critical for optimizing yield and purity.

Synthesis of the Precursor: 4-Bromo-2-chloro-6-fluorobenzoic Acid

The precursor, 4-Bromo-2-chloro-6-fluorobenzoic acid (CAS 1321613-01-7), is a key starting material.[2] While specific industrial synthesis routes for this exact molecule are proprietary, a general and plausible synthetic strategy can be devised based on established organic chemistry principles. A common approach involves the selective halogenation and oxidation of a suitable substituted toluene.

Conceptual Synthetic Workflow for 4-Bromo-2-chloro-6-fluorobenzoic Acid

Sources

An In-Depth Technical Guide to the Physical Properties and Handling of Methyl 2-bromo-4-chloro-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 2-bromo-4-chloro-6-fluorobenzoate is a polysubstituted aromatic ester with significant potential as a building block in medicinal chemistry and organic synthesis. Due to its novelty, publicly available experimental data on its physical properties is scarce. This guide provides a comprehensive overview of its known structural characteristics, offers expert analysis of its expected properties based on closely related analogs, and outlines essential protocols for its safe handling, characterization, and application in a research and development setting.

Section 1: Compound Identification and Structure

Understanding the precise arrangement of atoms is fundamental to predicting the behavior of Methyl 2-bromo-4-chloro-6-fluorobenzoate. The strategic placement of three different halogens and an ester functional group on the benzene ring creates a unique electronic and steric environment, dictating its reactivity and physical nature.

-

Systematic Name: Methyl 2-bromo-4-chloro-6-fluorobenzoate

-

Molecular Formula: C₈H₅BrClFO₂

-

Monoisotopic Mass: 265.91455 Da

-

Chemical Identifiers:

-

InChI: InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3

-

InChIKey: ZHDQAVDNSOHLEO-UHFFFAOYSA-N

-

SMILES: COC(=O)C1=C(C=C(C=C1Br)Cl)F

-

Caption: Molecular Structure of Methyl 2-bromo-4-chloro-6-fluorobenzoate.

An important commercially available isomer is Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS No. 1321613-02-8).[1][2] While structurally different, its existence suggests the feasibility of synthesizing and isolating this class of compounds.

Section 2: Physical and Chemical Properties Analysis

Direct experimental data for the title compound is not available. Therefore, we present data for a well-characterized analog, Methyl 2-bromo-4-fluorobenzoate , to provide researchers with a functional baseline for experimental design.

Table 1: Comparative Physical Properties

| Property | Methyl 2-bromo-4-fluorobenzoate (Analog) | Methyl 2-bromo-4-chloro-6-fluorobenzoate (Target) | Reference(s) |

| CAS Number | 653-92-9 | Not Assigned | [3] |

| Molecular Weight | 233.03 g/mol | 267.48 g/mol (Calculated) | [4] |

| Appearance | Colorless to light yellow liquid | Predicted: White to off-white solid or high-boiling liquid | [5] |

| Boiling Point | 75-78 °C @ 1 mmHg | Predicted: Significantly higher due to increased mass and polarity | [4] |

| Flash Point | 100 °C | Predicted: >100 °C | [4] |

| Solubility | Low in water; Soluble in ethanol, methanol, ether. | Predicted: Very low in water; Soluble in common organic solvents (EtOAc, DCM, THF) | [4][5] |

| Stability | Stable at room temperature; sensitive to strong acids/bases. | Predicted: Stable under standard laboratory conditions | [5] |

| Predicted XlogP | Not Available | 3.2 |

Expert Insights: The substitution of a hydrogen atom in the analog with a chlorine atom in the target compound increases the molecular weight by over 15%. This substantial change, along with increased intermolecular forces, strongly suggests that Methyl 2-bromo-4-chloro-6-fluorobenzoate will be a solid or a significantly less volatile liquid at standard temperature and pressure compared to its analog. Its predicted lipophilicity (XlogP = 3.2) is consistent with other halogenated aromatics, indicating poor aqueous solubility but good solubility in organic media.

Section 3: Safety, Handling, and Reactivity Profile

A specific Material Safety Data Sheet (MSDS) for Methyl 2-bromo-4-chloro-6-fluorobenzoate is not available. The following protocols are grounded in the known hazards of similar compounds and represent best practices for ensuring laboratory safety.

3.1 Hazard Assessment

Based on analogs, the compound should be treated as hazardous.[6]

-

Acute Toxicity: Harmful if swallowed.[6]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

3.2 Self-Validating Protocol for Safe Laboratory Handling This protocol is designed to minimize exposure and ensure a safe research environment.

-

Engineering Controls: All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant nitrile gloves. Inspect them for integrity before each use and employ proper removal techniques to avoid skin contact.[7]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Body Protection: A full-length laboratory coat must be worn and kept fastened.

-

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, well-ventilated location away from strong acids, bases, and oxidizing agents.[5]

-

Emergency Response:

3.3 Chemical Reactivity and Synthetic Utility The compound's value lies in its potential for controlled, site-selective chemical modifications.

-

Ester Manipulation: The methyl ester group is a classic site for nucleophilic acyl substitution, readily reacting with amines or hydroxides to form amides or carboxylic acids, respectively.[8]

-

Halogen Reactivity in Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This differential reactivity is a powerful tool, allowing for selective functionalization at the 2-position, while leaving the chloro and fluoro substituents intact for subsequent transformations. This makes the molecule an ideal scaffold for building molecular complexity in a planned, stepwise fashion.

Section 4: Recommended Workflow for Compound Characterization

For any newly synthesized or procured batch of a specialty reagent like this, rigorous analytical validation is imperative to ensure structural integrity and purity.

Caption: A logical workflow for the analytical validation of a chemical intermediate.

Causality Behind the Workflow:

-

Mass Spectrometry First: This is a rapid and high-sensitivity technique to confirm the molecular weight. A correct mass and the characteristic isotopic pattern of bromine and chlorine provide immediate, strong evidence that the target molecule is present.

-

NMR for Definitive Structure: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure. The number of signals, their splitting patterns, and chemical shifts in the ¹H, ¹³C, and ¹⁹F spectra provide an unambiguous map of the atomic connectivity.

-

FTIR for Functional Group Check: Infrared spectroscopy serves as a quick confirmation of key functional groups, primarily the ester carbonyl (C=O) bond, which has a strong, characteristic absorbance.

-

HPLC/GC for Purity Quantification: This final step is critical for drug development professionals. It provides a quantitative measure of purity, ensuring that downstream reactions are stoichiometrically accurate and not compromised by unknown impurities. A purity level of ≥98% is a common standard for advanced intermediates.[4]

Section 5: Applications in Pharmaceutical Research

The unique substitution pattern of Methyl 2-bromo-4-chloro-6-fluorobenzoate makes it a highly valuable building block for discovering new drug candidates.

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature highly substituted aromatic cores. This compound provides a pre-functionalized scaffold ready for elaboration via cross-coupling and amidation reactions to explore structure-activity relationships (SAR).

-

Intermediate for Complex Heterocycles: The precursor to its analog, 4-Bromo-2-fluorobenzoic acid, is a documented starting material for blockbuster drugs like Enzalutamide and Venclexta.[9] By analogy, Methyl 2-bromo-4-chloro-6-fluorobenzoate is an excellent candidate for synthesizing novel, patentable analogs of existing drug classes or for building entirely new heterocyclic systems. The fluorine at the 6-position can serve to block metabolic pathways or modulate the pKa of adjacent functional groups, a common strategy in modern drug design.

References

-

AbacipharmTech. Methyl 4-bromo-2-chloro-6-fluorobenzoate.

-

New Venture Chemical. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier.

-

Merck (Sigma-Aldrich). Methyl 4-bromo-2-chloro-6-fluorobenzoate.

-

PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate.

-

BLD Pharm. 653-92-9|Methyl 2-bromo-4-fluorobenzoate.

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromobenzoic acid.

-

Capot Chemical. (2016). MSDS of Methyl 4-bromo-2-fluoro-6-methylbenzoate.

-

New Venture Chemical. Methyl 2-bromo-4-fluorobenzoate 98%.

- PubChemLite. Methyl 2-bromo-4-chloro-6-fluorobenzoate (C8H5BrClFO2). [URL: Not directly linkable, search PubChemLite for compound name]

-

PubChem. Methyl 2-bromo-6-fluorobenzoate.

-

Sigma-Aldrich. Methyl 4-bromo-2-fluorobenzoate.

-

SynQuest Laboratories. CAS 653-92-9 | Methyl 2-bromo-4-fluorobenzoate.

-

Sigma-Aldrich. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2.

-

BLD Pharm. 1321613-02-8|Methyl 4-bromo-2-chloro-6-fluorobenzoate.

-

Fisher Scientific. SAFETY DATA SHEET - Methyl 4-bromo-2-(bromomethyl)benzoate.

-

X-Mol. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.

-

ChemicalBook. Methyl 2-bromo-4-fluorobenzoate - Safety Data Sheet.

-

Oakwood Chemical. Methyl 4-bromo-2-chloro-6-fluorobenzoate, 97% Purity.

-

ChemicalBook. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.

-

3W Pharm. 4-bromo-2-chloro-6-fluorobenzoic acid methyl ester - CAS:1321613-02-8.

-

Google Patents. CN109896740A - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

PubChem. 4-Bromo-2-chloro-6-fluorobenzoic acid.

Sources

- 1. Methyl 4-bromo-2-chloro-6-fluorobenzoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1321613-02-8|Methyl 4-bromo-2-chloro-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 3. CAS 653-92-9 | 2623-B-X0 | MDL MFCD06204026 | Methyl 2-bromo-4-fluorobenzoate | SynQuest Laboratories [synquestlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 6. Methyl 4-bromo-2-fluoro-6-methylbenzoate | C9H8BrFO2 | CID 71744219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.cn [capotchem.cn]

- 8. csnvchem.com [csnvchem.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 2-bromo-4-chloro-6-fluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and chemical characteristics of Methyl 2-bromo-4-chloro-6-fluorobenzoate (CAS No: 1321613-02-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the synthesis, spectroscopic interpretation, and potential reactivity of this highly substituted aromatic ester. By elucidating the interplay of its halogen substituents and ester functionality, this guide serves as an essential resource for leveraging this compound in advanced organic synthesis and medicinal chemistry applications.

Introduction: The Significance of Polysubstituted Benzoates

Polysubstituted benzene derivatives are foundational scaffolds in modern pharmacology and materials science. The precise arrangement of diverse functional groups on an aromatic ring allows for the fine-tuning of steric and electronic properties, which in turn dictates molecular interactions, reactivity, and biological activity. Methyl 2-bromo-4-chloro-6-fluorobenzoate is a prime example of such a scaffold, incorporating three distinct halogen atoms and a methyl ester group. This unique combination offers multiple reactive handles and imparts specific electronic characteristics, making it a valuable intermediate for the synthesis of complex target molecules.

The strategic placement of bromo, chloro, and fluoro substituents creates a unique electronic environment around the benzene ring. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, the chlorine and fluorine atoms modulate the ring's electron density and lipophilicity, and the methyl ester provides a site for nucleophilic acyl substitution or hydrolysis. Understanding the synergy of these components is paramount for its effective application.

Molecular Structure and Physicochemical Properties

The structural identity of Methyl 2-bromo-4-chloro-6-fluorobenzoate is defined by its specific arrangement of atoms and functional groups.

Core Chemical Identity

The fundamental identifiers and properties of the molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-bromo-4-chloro-6-fluorobenzoate | [1] |

| CAS Number | 1321613-02-8 | [2][3] |

| Molecular Formula | C₈H₅BrClFO₂ | [1] |

| Molecular Weight | 267.48 g/mol | |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Br)Cl)F | [1] |

| InChI Key | ZHDQAVDNSOHLEO-UHFFFAOYSA-N | [1] |

Predicted and Observed Physical Properties

While extensive experimental data is not widely published, a combination of supplier information and data from analogous compounds allows for a reasonable characterization.

| Property | Value | Notes |

| Appearance | Colorless to pale-yellow solid or liquid | General observation from suppliers. |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, ether). | Inferred from similar compounds like Methyl 2-bromo-4-fluorobenzoate.[4][5] |

| XlogP (Predicted) | 3.2 | A measure of lipophilicity, calculated by PubChem.[1] |

Synthesis and Purification

The synthesis of Methyl 2-bromo-4-chloro-6-fluorobenzoate is logically approached as a two-stage process: first, the synthesis of the corresponding carboxylic acid precursor, followed by its esterification.

Caption: Proposed two-part synthesis workflow for the target molecule.

Proposed Synthesis of 2-bromo-4-chloro-6-fluorobenzoic Acid (Precursor)

This protocol is adapted from established Sandmeyer reactions for synthesizing related halo-benzoic acids. The causality behind this choice lies in the reliability of diazotization of an amino group, followed by its substitution with a bromine atom.

Experimental Protocol:

-

Diazotization:

-

To a stirred, ice-cooled mixture of 2-amino-4-chloro-6-fluorobenzoic acid and 48% hydrobromic acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0-5°C.

-

Stir the resulting diazonium salt solution at 0°C for 2 hours. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. The copper catalyst facilitates the displacement of the diazo group with bromide.

-

Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete reaction.

-

-

Work-up and Purification:

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-bromo-4-chloro-6-fluorobenzoic acid.

-

Esterification to Methyl 2-bromo-4-chloro-6-fluorobenzoate (Final Product)

This protocol is adapted from a reliable method for the esterification of a similar substituted benzoic acid.[6] The use of thionyl chloride is a classic and highly effective method for converting carboxylic acids to acyl chlorides, which then rapidly react with an alcohol to form the ester.

Experimental Protocol:

-

Reaction Setup:

-

To a stirred solution of 2-bromo-4-chloro-6-fluorobenzoic acid in methanol at 0°C, slowly add thionyl chloride (2 equivalents). The reaction is exothermic and should be controlled by cooling.

-

The thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ.

-

-

Reaction Execution:

-

After the addition, allow the mixture to warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Remove the excess methanol and thionyl chloride under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the final product by flash column chromatography on silica gel.

-

Spectroscopic Analysis and Structural Elucidation

The definitive structure of Methyl 2-bromo-4-chloro-6-fluorobenzoate is confirmed through a combination of spectroscopic techniques. While experimental spectra are not publicly available, a theoretical analysis based on established principles provides a strong predictive framework for its characterization.

Caption: 2D structure of Methyl 2-bromo-4-chloro-6-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region and one signal for the methyl ester protons.

-

~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester (-OCH₃). It appears as a singlet because there are no adjacent protons.

-

~7.4-7.8 ppm (m, 2H): These signals correspond to the two protons on the aromatic ring. Due to the complex coupling with each other and with the fluorine atom, they would likely appear as a complex multiplet or as two distinct doublets of doublets. The exact chemical shifts are influenced by the deshielding effects of the adjacent halogens and the carbonyl group.

-

-

¹³C NMR: The carbon NMR spectrum will provide a detailed fingerprint of the carbon skeleton.

-

~53 ppm: The carbon of the methyl ester (-OCH₃).

-

~110-140 ppm: A set of 6 distinct signals for the aromatic carbons. The carbons directly attached to the electronegative halogens (Br, Cl, F) will show characteristic shifts and C-F coupling. The carbon attached to fluorine will appear as a doublet with a large coupling constant.

-

~165 ppm: The carbonyl carbon (C=O) of the ester group.

-

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak: The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic pattern for the molecular ion [M]⁺ and [M+2]⁺, [M+4]⁺ peaks.

-

Predicted m/z values: Based on predictions from PubChemLite, the following adducts would be expected[1]:

-

[M+H]⁺: 266.92183

-

[M+Na]⁺: 288.90377

-

-

Fragmentation: A major fragmentation pathway would be the loss of the methoxy group (-OCH₃) to give a [M-31]⁺ fragment, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a [M-59]⁺ fragment.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands corresponding to the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2960-2850 | C-H stretch | Methyl (-CH₃) |

| ~1730 | C=O stretch (strong) | Ester Carbonyl |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300-1100 | C-O stretch | Ester (C-O) |

| ~1100-1000 | C-F stretch | Aryl-Fluoride |

| ~800-600 | C-Cl, C-Br stretches | Aryl-Chloride, Aryl-Bromide |

Chemical Reactivity and Synthetic Utility

The utility of Methyl 2-bromo-4-chloro-6-fluorobenzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Caption: Key reactivity sites of Methyl 2-bromo-4-chloro-6-fluorobenzoate.

-

Ester Group Reactivity: The methyl ester is susceptible to nucleophilic acyl substitution . It can be readily converted to amides, hydrazides, or other esters via reaction with appropriate nucleophiles. It can also be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.

-

Carbon-Bromine Bond Reactivity: The C-Br bond is the most versatile site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in various palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, Heck, and Sonogashira couplings. This makes the compound an excellent building block for introducing the substituted benzoyl moiety into more complex structures.

-

Aromatic Ring Reactivity: The benzene ring is heavily substituted with electron-withdrawing groups (Br, Cl, F, and COOCH₃), making it highly electron-deficient . Consequently, it is strongly deactivated towards further electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts reactions). Reactions of this type would require harsh conditions and would likely be unselective.

Safety and Handling

Based on data for analogous compounds and supplier information, Methyl 2-bromo-4-chloro-6-fluorobenzoate should be handled with appropriate care.

-

GHS Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Methyl 2-bromo-4-chloro-6-fluorobenzoate is a highly functionalized synthetic intermediate with significant potential in medicinal chemistry and materials science. Its molecular structure, characterized by a strategic array of halogen substituents and an ester group, offers a unique combination of stability and selective reactivity. While a full experimental dataset is not publicly available, this guide has provided a robust framework for its synthesis, structural characterization, and application by integrating established chemical principles with data from analogous structures. The true value of this compound lies in its capacity to serve as a versatile building block, enabling the efficient construction of complex molecular architectures.

References

-

New Venture Chemical. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for "Aerobic oxidation of alcohols to esters, and aldehydes or ketones to carboxylic acids, catalysed by HBr with hydrogen peroxide." Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-bromo-4-chloro-6-fluorobenzoate (C8H5BrClFO2). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

(n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

ResearchGate. (2004). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 2-bromo-4-chloro-6-fluorobenzoate (C8H5BrClFO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 4-bromo-2-chloro-6-fluorobenzoate(1321613-02-8) 1H NMR spectrum [chemicalbook.com]

- 3. 1321613-02-8|Methyl 4-bromo-2-chloro-6-fluorobenzoate|BLD Pharm [bldpharm.com]

- 4. csnvchem.com [csnvchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-bromo-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to C8H5BrClFO2 Isomers for Advanced Research

This technical guide provides a comprehensive overview of the properties, characteristics, and potential applications of key isomers of the chemical formula C8H5BrClFO2. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and safety considerations of these halogenated benzoic acid derivatives. While experimental data for these specific compounds is limited in publicly accessible literature, this guide synthesizes available information, predicted data, and analogous compound behavior to provide a foundational resource for further investigation.

Introduction and Isomeric Landscape

The molecular formula C8H5BrClFO2 corresponds to several constitutional isomers of methyl bromochlorofluorobenzoate. The precise arrangement of the bromine, chlorine, and fluorine atoms on the benzene ring, as well as the position of the methyl ester group, gives rise to distinct chemical entities with unique properties. This guide will focus on two prominent, commercially available isomers:

-

Methyl 4-bromo-5-chloro-2-fluorobenzoate

-

Methyl 5-bromo-4-chloro-2-fluorobenzoate

These compounds are of significant interest as building blocks in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The presence of multiple halogen substituents allows for a diverse range of chemical modifications, making them versatile scaffolds for creating complex molecular architectures.

Physicochemical and Spectroscopic Properties

A critical aspect of utilizing any chemical compound in a research setting is a thorough understanding of its physical and spectroscopic characteristics. Due to the limited availability of experimental data for the specified isomers, the following sections provide a combination of available data, predicted values, and comparative data from structurally similar compounds.

Physical Properties

| Property | Methyl 4-bromo-5-chloro-2-fluorobenzoate | Methyl 5-bromo-4-chloro-2-fluorobenzoate |

| Molecular Formula | C8H5BrClFO2 | C8H5BrClFO2 |

| Molecular Weight | 267.48 g/mol | 267.48 g/mol |

| CAS Number | 1379366-11-6 (and others) | 951884-02-9 |

| Appearance | Predicted: Solid | Solid[1] |

| Melting Point | Data not available | 75-77°C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Predicted: Poor in water, soluble in organic solvents | Predicted: Poor in water, soluble in organic solvents |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of these compounds are expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectra would display signals for the carbonyl carbon of the ester (around 160-170 ppm), the aromatic carbons (in the 110-140 ppm range, with carbons attached to halogens showing characteristic shifts), and the methoxy carbon (around 52 ppm).

Infrared (IR) Spectroscopy:

The IR spectra are expected to show characteristic absorption bands for the following functional groups:

-

C=O stretching of the ester group (around 1720-1740 cm⁻¹)

-

C-O stretching of the ester (around 1250-1300 cm⁻¹)

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹)

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

-

C-Halogen stretching vibrations in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometric analysis would show the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of bromine and chlorine. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH3) and the carbonyl group (-CO).

Synthesis and Reactivity

Proposed Synthesis Pathway

While specific, detailed synthetic procedures for Methyl 4-bromo-5-chloro-2-fluorobenzoate and its isomer are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles for halogenated aromatic compounds. A common approach involves the multi-step functionalization of a suitable starting material.

Experimental Protocol: A Generalized Approach to the Synthesis of Halogenated Methyl Benzoates

This protocol is a generalized procedure based on common organic synthesis techniques and should be adapted and optimized for the specific target isomer.

-

Starting Material Selection: Begin with a commercially available, appropriately substituted toluene or benzoic acid derivative. For instance, to synthesize Methyl 4-bromo-5-chloro-2-fluorobenzoate, a potential starting material could be 2-fluoro-4-bromotoluene.

-

Halogenation: Introduce the additional halogen substituent(s) via electrophilic aromatic substitution.

-

Chlorination: Use a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The regioselectivity of the chlorination will be directed by the existing substituents on the ring.

-

Bromination: Similarly, use a brominating agent like N-bromosuccinimide (NBS) or bromine with a suitable catalyst.

-

-

Oxidation of the Methyl Group: If starting from a toluene derivative, oxidize the methyl group to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in a basic solution, followed by acidification.

-

Esterification: Convert the resulting carboxylic acid to its methyl ester. This can be achieved through Fischer esterification, reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid), or by converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) followed by reaction with methanol.

-

Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Basic emergency response workflow for chemical exposure.

Conclusion

The C8H5BrClFO2 isomers, specifically Methyl 4-bromo-5-chloro-2-fluorobenzoate and Methyl 5-bromo-4-chloro-2-fluorobenzoate, represent a class of halogenated aromatic compounds with significant potential as versatile building blocks in synthetic chemistry. While a comprehensive experimental dataset for these specific molecules is not yet widely available, this guide provides a foundational understanding of their predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and data from analogous structures. It is anticipated that as research into these and similar compounds progresses, their utility in the development of novel pharmaceuticals, agrochemicals, and materials will become increasingly apparent. Researchers are encouraged to use this guide as a starting point for their investigations, while exercising due diligence in experimental design and safety protocols.

References

-

PubChem. Methyl 4-bromo-5-chloro-2-fluorobenzoate. National Center for Biotechnology Information. [Link]

-

Angene Chemical. methyl 5-bromo-4-chloro-2-fluorobenzoate | 951884-02-9. [Link]

Sources

Navigating the Synthesis and Application of Halogenated Benzoates: A Technical Guide

An Inquiry into Methyl 2-bromo-4-chloro-6-fluorobenzoate and its Analogs

To provide a valuable and technically grounded resource for researchers in drug development, this guide will focus on a closely related and well-documented analog: Methyl 2-bromo-4-fluorobenzoate (CAS No. 653-92-9) . The principles, protocols, and applications discussed for this compound offer a strong predictive framework for the potential behavior and utility of its 4-chloro counterpart. Understanding the established chemistry of this analog is the first critical step in approaching the synthesis and application of the less-documented Methyl 2-bromo-4-chloro-6-fluorobenzoate.

Part 1: The Target Molecule - Methyl 2-bromo-4-chloro-6-fluorobenzoate

While experimental data is sparse, computational and structural information for Methyl 2-bromo-4-chloro-6-fluorobenzoate has been compiled.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | methyl 2-bromo-4-chloro-6-fluorobenzoate | PubChemLite |

| Molecular Formula | C₈H₅BrClFO₂ | [1] |

| Molecular Weight | 267.48 g/mol | Inferred from Formula |

| Monoisotopic Mass | 265.91455 Da | [1] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1Br)Cl)F | [1] |

| InChI Key | ZHDQAVDNSOHLEO-UHFFFAOYSA-N | [1] |

Note: The lack of a specific CAS number for this compound in the search results underscores its limited commercial availability and documentation.

Part 2: A Technical Profile of a Key Analog: Methyl 2-bromo-4-fluorobenzoate

Due to the limited data on the primary topic, we will now pivot to its close structural analog, Methyl 2-bromo-4-fluorobenzoate. This compound is a vital intermediate in organic synthesis, particularly for pharmaceutical applications.[2][3][4][5]

Physicochemical and Safety Data

This compound is a stable, colorless to light yellow liquid or off-white powder, slightly soluble in water but readily soluble in common organic solvents like ethanol, methanol, and ether.[2][3]

| Property | Value | CAS Number |

| CAS Number | 653-92-9 | [3] |

| Molecular Formula | C₈H₆BrFO₂ | [2][3] |

| Molecular Weight | 233.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or off-white powder | [2][3] |

| Boiling Point | 75-78 °C @ 1 mmHg | [3] |

| Flash Point | 100 °C | [3] |

| Density | 1.577 g/cm³ | [2] |

| Refractive Index | 1.531 | [2] |

Safety and Handling Summary:

Methyl 2-bromo-4-fluorobenzoate is classified as harmful if swallowed and may cause respiratory irritation.[6] Proper handling procedures are critical to ensure laboratory safety.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H301/H302 | Acute Toxicity, Oral (Category 3/4) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |

| Irritant | Skin and eye irritation | Wear protective gloves, clothing, and eye/face protection. |

| Respiratory Hazard | May cause respiratory irritation | Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust/fumes.[6] |

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the mandatory PPE workflow for handling halogenated benzoates.

Caption: Personal Protective Equipment (PPE) workflow for handling chemicals.

Synthesis and Reactivity

The synthesis of Methyl 2-bromo-4-fluorobenzoate typically starts from 4-bromo-2-fluorobenzoic acid. A common and robust method is Fisher esterification.

Protocol: Synthesis of Methyl 4-bromo-2-fluorobenzoate via Esterification

This protocol describes a standard laboratory procedure for the synthesis of the related compound, Methyl 4-bromo-2-fluorobenzoate, which can be logically adapted.

-

Reaction Setup: To a solution of 4-bromo-2-fluorobenzoic acid (1 eq.) in methanol (approx. 5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.

-

Reflux: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester by column chromatography on silica gel.

Core Reactivity:

The chemical utility of Methyl 2-bromo-4-fluorobenzoate stems from the reactivity of its functional groups. The bromine atom at the ortho position to the ester is susceptible to displacement or can participate in cross-coupling reactions. The ester itself can be hydrolyzed or react with nucleophiles.

Sources

- 1. PubChemLite - Methyl 2-bromo-4-chloro-6-fluorobenzoate (C8H5BrClFO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 3. nbinno.com [nbinno.com]

- 4. csnvchem.com [csnvchem.com]

- 5. nbinno.com [nbinno.com]

- 6. capotchem.com [capotchem.com]

IUPAC name for Methyl 2-bromo-4-chloro-6-fluorobenzoate

An In-Depth Technical Guide to Methyl 2-bromo-4-chloro-6-fluorobenzoate

This guide provides a comprehensive technical overview of Methyl 2-bromo-4-chloro-6-fluorobenzoate, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical identity, a robust synthesis protocol grounded in established reaction mechanisms, analytical characterization, and its potential applications, particularly in the context of modern medicinal chemistry.

Introduction and Chemical Profile

Methyl 2-bromo-4-chloro-6-fluorobenzoate (IUPAC name) is a polysubstituted benzene derivative. The strategic placement of three different halogen atoms (F, Cl, Br) on the aromatic ring, in addition to the methyl ester group, creates a unique electronic and steric environment. This substitution pattern makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the halogens and the ester group deactivates the ring towards electrophilic substitution, while the various halogens provide multiple, distinct reaction sites for cross-coupling reactions and nucleophilic aromatic substitution.[1][2]

Halogenated organic compounds are pivotal in drug discovery.[3][4] The inclusion of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. Specifically, heavier halogens like bromine and chlorine can participate in halogen bonding, a non-covalent interaction that can enhance ligand-protein binding affinity.[5][6]

Table 1: Physicochemical Properties of Methyl 2-bromo-4-chloro-6-fluorobenzoate

| Property | Value | Source |

| IUPAC Name | methyl 2-bromo-4-chloro-6-fluorobenzoate | [7] |

| Molecular Formula | C₈H₅BrClFO₂ | [7] |

| Molecular Weight | 267.48 g/mol | |

| Monoisotopic Mass | 265.91455 Da | [7] |

| Appearance | Expected to be an off-white to light yellow solid or liquid | [8][9] |

| Solubility | Expected to be slightly soluble in water, soluble in common organic solvents (e.g., ethanol, methanol, ethyl acetate) | [8][10] |

| Predicted XlogP | 3.2 | [7] |

| CAS Number | Not explicitly available; PubChem CID: 131050653 | [7] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-bromo-4-chloro-6-fluorobenzoate can be approached via a multi-step sequence starting from a commercially available precursor, followed by esterification. The presented protocol is a representative pathway based on established organic chemistry principles.[11][12]

Synthesis of the Precursor: 2-Bromo-4-chloro-6-fluorobenzoic Acid

The synthesis of the carboxylic acid precursor is a critical first stage. A common strategy involves the oxidation of a corresponding substituted toluene.[11]

Protocol 1: Oxidation of 2-Bromo-4-chloro-6-fluoro-1-methylbenzene

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-chloro-6-fluoro-1-methylbenzene (1.0 eq).

-

Solvent Addition: Add a 1:1 mixture of pyridine and water.

-

Oxidant Addition: Heat the mixture to 90°C. Slowly add potassium permanganate (KMnO₄) (4.0 - 5.0 eq) in portions to control the exothermic reaction.[13]

-

Reaction: Stir the reaction mixture vigorously at 90-100°C for 3-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the celite pad with a dilute sodium hydroxide solution.

-

Isolation: Combine the aqueous filtrates and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of 2-bromo-4-chloro-6-fluorobenzoic acid should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Esterification: The Fischer-Speier Method

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer-Speier esterification is a classic and reliable acid-catalyzed method.[14][15] The reaction is an equilibrium process; therefore, to ensure a high yield, it is crucial to either use a large excess of the alcohol or remove the water as it is formed.[14]

Protocol 2: Synthesis of Methyl 2-bromo-4-chloro-6-fluorobenzoate

-

Preparation: To a clean, dry round-bottom flask, add the synthesized 2-bromo-4-chloro-6-fluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add a large excess of methanol (e.g., 20-30 eq), which serves as both the reactant and the solvent.

-

Catalyst: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) dropwise.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-8 hours. Monitor the reaction's progress by TLC. The presence of bulky ortho-substituents may slow the reaction, necessitating longer reaction times.[14][15]

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow from the precursor acid to the purified final product.

Caption: Experimental workflow for synthesis and purification.

Reaction Mechanism: Acid-Catalyzed Esterification

Understanding the mechanism is key to optimizing the reaction. The process involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by methanol.

Caption: Mechanism of Fischer-Speier Esterification.

Purification Protocol

For applications in drug discovery and development, high purity of the final compound is essential. Column chromatography is a standard and effective method for purifying methyl esters.[16][17]

Protocol 3: Purification by Column Chromatography

-

Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column to create the stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with a solvent system of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5). The polarity can be gradually increased to facilitate the elution of the product.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-bromo-4-chloro-6-fluorobenzoate.

Analytical Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques. The following tables summarize the expected spectral data for the target compound based on the analysis of similar aromatic structures.[18][19][20]

Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.5 | Doublet of doublets | 2H | Aromatic Protons (Ar-H) | Aromatic protons typically resonate between 6.5-8.0 ppm.[19][21] The specific splitting pattern will depend on coupling constants between the two aromatic protons and with the fluorine atom. |

| ~3.9 | Singlet | 3H | Methyl Protons (-OCH₃) | Ester methyl protons are deshielded and appear as a singlet. |

Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | Carbonyl Carbon (C=O) | Ester carbonyl carbons are found in this downfield region. |

| ~110-160 | Aromatic Carbons (Ar-C) | Aromatic carbons appear in this range, with carbons attached to electronegative halogens showing distinct shifts and C-F coupling.[21] |

| ~52-55 | Methyl Carbon (-OCH₃) | The methyl carbon of the ester group. |

Table 4: Expected IR and Mass Spectrometry Data

| Technique | Expected Data | Interpretation |

| IR (Infrared) | ~3050-3100 cm⁻¹ (weak) | Aromatic C-H stretching. |

| ~1730 cm⁻¹ (strong) | C=O stretching of the ester. | |

| ~1450-1600 cm⁻¹ (medium) | Aromatic C=C in-ring stretching.[19] | |

| ~1250 cm⁻¹ (strong) | C-O stretching of the ester. | |

| ~700-900 cm⁻¹ (strong) | C-H out-of-plane bending, characteristic of substitution pattern.[18] | |

| MS (Mass Spec) | M⁺, [M+2]⁺, [M+4]⁺ | The molecular ion peaks will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |

Applications in Research and Drug Development

Methyl 2-bromo-4-chloro-6-fluorobenzoate is not just a synthetic curiosity; it is a valuable intermediate for creating more complex molecules with potential biological activity.

-

Scaffold for Medicinal Chemistry: As a highly functionalized aromatic ring, it serves as an excellent starting point for building libraries of compounds for high-throughput screening. The different halogens allow for selective and sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.

-

Probing Halogen Bonding: This molecule is an ideal tool for studying halogen bonding in protein-ligand interactions. The presence of chlorine and bromine allows researchers to compare the effects of different halogen bond donors on binding affinity and selectivity.[6] Such studies are crucial for the rational design of potent and selective inhibitors for various therapeutic targets.[5]

-

Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, polysubstituted aromatic compounds are foundational to the development of new agrochemicals and advanced materials, where fine-tuning of electronic and physical properties is critical.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. Based on data for similar halogenated aromatic compounds, the following guidelines are recommended.[22][23][24]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.[23]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8][23]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if any symptoms persist.[22]

References

- Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Technoilogy.

- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Fiveable.

- Benchchem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. OpenStax.

- OpenStax. (n.d.). 15.

- Gebremariam, S. N., & Marchetti, J. M. (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Taylor & Francis.

- JoVE. (2025, May 22).

- Chapman, N. B., & Shorter, J. (1961). The acid-catalysed esterification of ortho-substituted benzoic acids by methanol. Journal of the Chemical Society, 1824-1833.

- Nacalai Tesque, Inc. (n.d.).

- Harvey, A. P. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. University of Greenwich.

- Gebremariam, S. N., & Marchetti, J. M. (2018). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.

- LibreTexts. (2023, October 30). 15.

- Sigma-Aldrich. (n.d.).

- AbacipharmTech. (n.d.).

- New Venture. (n.d.).

- Mague, J. T., & Mohamed, M. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Capot Chemical. (2015, December 2).

- Patsnap Synapse. (2024, July 17). What is the mechanism of Benzoic Acid?.

- CN1251833A. (2000, May 3). Process for preparing substituted benzoic acid.

- PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate.

- Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2395.

- Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1).

- Sigma-Aldrich. (n.d.).

- Chemistry university. (2021, May 11). Benzoic Acid Synthesis. YouTube.

- PubChemLite. (n.d.).

- Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Kumar, A., & Singh, B. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 88(1), 105-110.

- Intara, S., et al. (2016). Halogenated benzoate derivatives of altholactone with improved anti-fungal activity. Journal of Asian Natural Products Research, 18(6), 567-575.

- Al-Zoubi, M. S., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1206-1214.

- BLD Pharm. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- PharmaBlock. (n.d.). Application of Halogen Bond in Drug Discovery. PharmaBlock.

- ResearchGate. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity | Request PDF.

- Combi-Blocks, Inc. (2023, January 2).

- Fisher Scientific. (n.d.).

- ChemScene. (n.d.).

- X-MOL. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. X-MOL.

- BLD Pharm. (n.d.).

- New Venture. (n.d.).

- PubChem. (n.d.). Methyl 2-bromo-4-fluorobenzoate.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

- CN102795993A. (2012, November 28). Preparation method of 2-bromo-6-fluorobenzoic acid.

- CN111040331A. (2020, April 21). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

- 1. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]

- 2. reddit.com [reddit.com]

- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - Methyl 2-bromo-4-chloro-6-fluorobenzoate (C8H5BrClFO2) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 9. nbinno.com [nbinno.com]

- 10. csnvchem.com [csnvchem.com]

- 11. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 12. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. fiveable.me [fiveable.me]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 22. capotchem.com [capotchem.com]

- 23. combi-blocks.com [combi-blocks.com]

- 24. fishersci.com [fishersci.com]

Methyl 2-bromo-4-chloro-6-fluorobenzoate spectroscopic data (NMR, IR, MS)

An In-depth Spectroscopic Guide to Methyl 2-bromo-4-chloro-6-fluorobenzoate

Authored by a Senior Application Scientist

This technical guide offers a comprehensive analysis of the spectroscopic data for Methyl 2-bromo-4-chloro-6-fluorobenzoate, a key intermediate in organic synthesis and drug development. Designed for researchers and professionals, this document provides an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. Our approach moves beyond simple data reporting to explain the causal relationships that underpin spectral features, ensuring a robust and self-validating framework for structural elucidation.

Compound Overview

Methyl 2-bromo-4-chloro-6-fluorobenzoate is a polysubstituted aromatic ester. Its utility in synthetic chemistry stems from the distinct reactivity of its halogen substituents and the ester functional group, which allow for sequential and site-selective modifications. Accurate structural verification is paramount for its application in multi-step syntheses, making a thorough understanding of its spectroscopic signature essential.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrClFO₂ |

| Molecular Weight | 267.48 g/mol |

| CAS Number | 1321613-02-8[1] |

| Physical Form | Colorless to Pale-yellow Solid or Liquid |

| InChIKey | MDFGLYHZCDEBLE-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and relative quantities of specific nuclei, such as ¹H and ¹³C.[2][3] The principle relies on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, where the precise resonance frequency (chemical shift) is highly sensitive to the local electronic environment.[2][3][4]

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and parameter selection to ensure high-resolution data.

-

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-bromo-4-chloro-6-fluorobenzoate in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion and resolution, which is crucial for analyzing complex spin systems in substituted aromatic compounds.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds to ensure adequate data point resolution. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic (methyl) region.

-

Aromatic Protons (H-3, H-5): The two protons on the benzene ring are in different chemical environments due to the asymmetric substitution.

-

H-3: This proton is flanked by the electron-withdrawing chloro and fluoro groups. It is expected to resonate as a doublet of doublets (dd) due to coupling with both H-5 (meta-coupling, J ≈ 2-3 Hz) and the ¹⁹F nucleus (J ≈ 6-8 Hz). Its chemical shift will be downfield.

-

H-5: This proton is adjacent to the bromo and chloro groups. It will appear as a doublet due to meta-coupling with H-3 (J ≈ 2-3 Hz).

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and not coupled to any other protons. They will appear as a sharp singlet.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.4 - 7.6 | dd | 1H | H-3 | Deshielded by adjacent Cl and F; coupled to H-5 and ¹⁹F. |

| ~ 7.2 - 7.4 | d | 1H | H-5 | Deshielded by adjacent Br and Cl; coupled to H-3. |

| ~ 3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear at the lowest field, typically in the 160-170 ppm range.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents and C-F coupling.

-

C-F (C-6): This carbon will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. It will be the most downfield of the ring carbons.

-

C-Br (C-2) & C-Cl (C-4): These carbons are attached to electronegative halogens and will be deshielded.

-

C-H (C-3, C-5): These carbons will also show C-F coupling, though with smaller coupling constants.

-

C-COOCH₃ (C-1): The ipso-carbon attached to the ester group.

-

-

Methyl Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing at the highest field (upfield).

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 164 | C=O | Ester carbonyl carbon. |

| ~ 158 (d, ¹JCF ≈ 250 Hz) | C-6 (C-F) | Attached to fluorine, large one-bond coupling. |

| ~ 110 - 140 | C-1, C-2, C-3, C-4, C-5 | Aromatic carbons with shifts determined by substituents. |

| ~ 53 | -OCH₃ | Methyl ester carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific bonds absorb at characteristic frequencies, providing a molecular "fingerprint".[5][6]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. A small amount of the compound is ground with dry potassium bromide (KBr) powder and pressed into a transparent disk. For a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then placed in the beam path, and its spectrum is recorded, typically in the 4000-400 cm⁻¹ range. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation (Predicted)

The IR spectrum of Methyl 2-bromo-4-chloro-6-fluorobenzoate will be dominated by absorptions from the ester group and the substituted aromatic ring. Aromatic compounds generally show more complex spectra than aliphatic ones.[5]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Weak-Medium | =C-H Stretch | Aromatic C-H[5][7][8] |

| ~ 2960 | Weak | C-H Stretch | Methyl (-OCH₃) |

| ~ 1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1475 | Medium | C=C Stretch | Aromatic Ring[6][7][8] |

| ~ 1250 | Strong | C-O Stretch | Ester (asymmetric) |

| ~ 1100 | Strong | C-F Stretch | Aryl-Fluoride |

| < 800 | Medium-Strong | C-Cl, C-Br Stretches | Aryl-Chloride, Aryl-Bromide |

| 900-675 | Medium-Strong | C-H Out-of-Plane Bend | Substituted Aromatic Ring[5][7] |

Correlation of Functional Groups and IR Absorptions

Caption: Correlation map of functional groups to IR bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[9] In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions (radical cations) and inducing reproducible fragmentation.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them by their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative intensity versus m/z.

MS Spectral Interpretation (Predicted)

The mass spectrum will provide the molecular weight and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is crucial for confirming the molecular weight. Due to the presence of bromine and chlorine, this peak will exhibit a unique and definitive isotopic pattern.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of nearly 1:1.

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.

-

The combination will produce a cluster of peaks for the molecular ion at M⁺, (M+2)⁺, and (M+4)⁺. Calculating for C₈H₅⁷⁹Br³⁵ClFO₂, the monoisotopic mass is ~266 Da. The spectrum will show a characteristic pattern at m/z 266, 268, and 270.

-

-

Key Fragmentation Pathways: Esters commonly fragment via cleavage of bonds adjacent to the carbonyl group.[10][11][12]

-

Loss of a methoxy radical (·OCH₃): This α-cleavage results in the formation of a stable acylium ion, [M - 31]⁺. This is often a prominent peak.

-

Loss of a methoxycarbonyl radical (·COOCH₃): This fragmentation leads to the [M - 59]⁺ ion, corresponding to the substituted aromatic ring.

-

Loss of halogens: Sequential loss of Br or Cl radicals can also occur.

-

Primary Fragmentation Pathways

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Key Fragments in Mass Spectrum:

| m/z (approx.) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 266, 268, 270 | [C₈H₅BrClFO₂]⁺ | Molecular Ion (M⁺) |

| 235, 237, 239 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 207, 209, 211 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of Methyl 2-bromo-4-chloro-6-fluorobenzoate is achieved through the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, namely the ester and the substituted aromatic ring. Finally, mass spectrometry validates the molecular weight through the unique isotopic signature of the molecular ion and supports the structure with predictable fragmentation patterns. Together, these techniques provide an unambiguous and robust confirmation of the compound's identity and purity, which is indispensable for its application in research, development, and quality control.

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

What are the common fragments in mass spectrometry for esters? (n.d.). TutorChase. Retrieved from [Link]

-

NMR Spectroscopy: Principles, Types & Applications Explained. (n.d.). Vedantu. Retrieved from [Link]

-

Infrared spectra of aromatic rings. (n.d.). Chemistry Pages. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

-